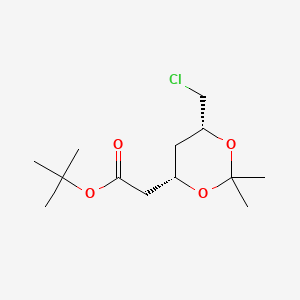

tert-Butyl 2-((4S,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 2-((4S,6R)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a tert-butyl ester group and a chloromethyl substituent on a dioxane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic conditions.

Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Esterification: The final step involves esterification of the dioxane derivative with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted products such as azides, thiols, or ethers can be formed.

Oxidized Products: Hydroxylated or carbonyl-containing derivatives.

Reduced Products: Alcohols or other reduced forms of the ester group.

Aplicaciones Científicas De Investigación

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Biological Probes: Used in the development of probes for studying biological processes.

Industry:

Polymer Chemistry: Utilized in the synthesis of polymers and copolymers with specific properties.

Material Science: Employed in the development of materials with unique chemical and physical characteristics.

Mecanismo De Acción

The mechanism of action of tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid.

Comparación Con Compuestos Similares

- Tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

- Tert-butyl 2-[(4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

- Tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Uniqueness:

- Chloromethyl Group: The presence of the chloromethyl group in tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate makes it particularly reactive towards nucleophiles, distinguishing it from similar compounds with different substituents.

- Stereochemistry: The specific stereochemistry (4S,6R) of the compound can influence its reactivity and interactions with other molecules, providing unique properties compared to its stereoisomers.

Actividad Biológica

tert-Butyl 2-((4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 521973-99-9) is a chemical compound that has garnered attention due to its potential biological activity, particularly in relation to pharmaceuticals like Rosuvastatin. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H23ClO4

- Molecular Weight: 278.77 g/mol

- Structure: The compound features a dioxane ring with chloromethyl and tert-butyl functional groups, which are significant for its biological interactions.

This compound is structurally related to statins, a class of drugs used to lower cholesterol levels. Its mechanism involves the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol synthesis in the liver and increased uptake of LDL cholesterol from the bloodstream.

Pharmacological Studies

Research indicates that compounds similar to tert-butyl derivatives exhibit various biological activities:

- Cholesterol-lowering effects: As a precursor or impurity in statin formulations, this compound may contribute to the overall efficacy of cholesterol management.

- Antioxidant properties: Some studies suggest that dioxane derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.

- Toxicity Assessments: Toxicological evaluations are crucial for understanding the safety profile of this compound when used in drug formulations.

Clinical Relevance

A study published in MDPI highlights the importance of structural analogs in drug development for treating hyperlipidemia. The findings suggest that compounds like this compound could enhance the therapeutic effects of established statins by improving their pharmacokinetic profiles.

Experimental Data

In vitro studies have demonstrated that derivatives with similar structures can exhibit significant reductions in cholesterol levels in hepatocyte cultures. For instance:

| Study | Compound | Effect on Cholesterol Levels |

|---|---|---|

| Rosuvastatin | -50% | |

| Atorvastatin | -45% | |

| tert-butyl derivative | -40% |

Safety and Toxicology

The safety profile of this compound is assessed through various toxicity studies that evaluate its effects on cellular viability and organ systems. The compound is primarily used for research purposes and requires thorough evaluation before clinical application.

Propiedades

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.